Ergometrine Maleate,(S)

Description

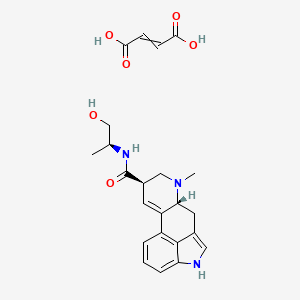

Structure

3D Structure of Parent

Properties

CAS No. |

6815-20-9 |

|---|---|

Molecular Formula |

C23H27N3O6 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid |

InChI |

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/t11-,13+,17+;/m0./s1 |

InChI Key |

YREISLCRUMOYAY-VSDOXBCFSA-N |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Ergometrine S

Fungal Production Systems: Claviceps Species and Other Relevant Fungi

Ergometrine is primarily produced by fungi belonging to the phylum Ascomycota. nih.gov The most well-known producers are species of the genus Claviceps, particularly Claviceps purpurea and Claviceps paspali. nih.govmdpi.comwikipedia.org Claviceps purpurea, often referred to as the ergot fungus, infects rye and other cereals. nih.govwikipedia.org While notorious for causing ergotism, a disease resulting from the consumption of contaminated grains, this fungus is also a natural source of various ergot alkaloids, including ergometrine. nih.gov Claviceps paspali is another significant producer and is often used in the industrial production of ergometrine. mdpi.comresearchgate.net

Beyond Claviceps, other fungal genera such as Aspergillus, Penicillium, Epichloë, and Metarhizium are also known to produce ergot alkaloids. nih.govresearchgate.netasm.org For instance, Metarhizium brunneum produces ergometrine, although in much smaller quantities compared to another lysergic acid amide, lysergic acid α-hydroxyethylamide (LAH). asm.org The presence and expression of specific genes within the ergot alkaloid synthesis (EAS) gene cluster determine the specific profile of alkaloids produced by a particular fungus. mdpi.comrsc.org For example, the absence of lpsA1 and lpsA2 genes in C. paspali results in its inability to produce ergopeptines, while it retains the capacity to synthesize ergometrine due to the presence of lpsB and lpsC. mdpi.com

The production of ergot alkaloids is subject to strong regulation within the fungi, influenced by environmental conditions and the host-fungus interaction. asm.org The genes responsible for regulating the expression of the EAS cluster may be located elsewhere in the fungal genome. asm.org

Common Biosynthetic Pathway towards the Ergoline (B1233604) Scaffold

All ergot alkaloids, including ergometrine, share a common biosynthetic origin, starting with the formation of a tetracyclic structure known as the ergoline ring system. nih.govresearchgate.net This intricate process involves a series of enzymatic reactions that have been extensively studied over several decades. nih.govresearchgate.net

The biosynthesis of the ergoline scaffold commences with the prenylation of the amino acid L-tryptophan. nih.govrsc.org This crucial first step is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), also known as FgaPT2 in Aspergillus fumigatus and encoded by the dmaW gene. nih.govpnas.org DMATS facilitates the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the C4 position of the indole (B1671886) ring of L-tryptophan. nih.govnih.gov This reaction, an electrophilic alkylation, results in the formation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.govresearchgate.netrsc.org

The mechanism of this reaction involves the formation of a dimethylallyl cation from DMAPP, followed by a nucleophilic attack from the indole ring and subsequent deprotonation to yield the final product. researchgate.net DMATS is a soluble, homodimeric protein that, unlike many other prenyltransferases, does not require divalent cations like magnesium for its activity. pnas.org The identification and characterization of DMATS have been pivotal in understanding ergot alkaloid biosynthesis. nih.gov

| Component | Role | Gene/Enzyme |

|---|---|---|

| L-Tryptophan | Starting Substrate (Indole Donor) | - |

| Dimethylallyl Diphosphate (DMAPP) | Prenyl Donor | - |

| 4-Dimethylallyltryptophan Synthase | Catalyst for Prenylation | DMATS / DmaW / FgaPT2 |

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | Product of the Initial Reaction | - |

Following the initial prenylation, a cascade of enzymatic reactions transforms DMAT into the tetracyclic ergoline ring. The functions of several genes involved in this process have been elucidated through gene knockout experiments and biochemical studies. nih.govresearchgate.net

The key steps and enzymes involved are:

N-methylation: The enzyme 4-dimethylallyltryptophan N-methyltransferase (EasF/FgaMT) catalyzes the methylation of DMAT, using S-adenosylmethionine (SAM) as the methyl donor, to produce 4-dimethylallyl-L-abrine (N-Me-DMAT). nih.govrsc.org

Oxidative Cyclization: Two oxidation reactions are proposed to convert N-Me-DMAT into chanoclavine-I, forming the C ring of the ergoline scaffold. rsc.orgnih.gov This involves the enzymes EasE (FgaOx1) and EasC (FagCat). rsc.orgnih.gov EasC, a catalase, plays a dual role in this oxidative cyclization. nih.gov

Formation of Chanoclavine-I Aldehyde: The intermediate chanoclavine-I is then oxidized to chanoclavine-I aldehyde by the enzyme EasD (FgaDH), a short-chain dehydrogenase/reductase. researchgate.netrsc.org

Conversion to Agroclavine (B1664434) and Elymoclavine: Further enzymatic steps convert chanoclavine-I aldehyde to agroclavine. asm.org

Formation of Lysergic Acid: Agroclavine is then converted to d-lysergic acid. This late-stage transformation involves the enzyme CloA, a clavine oxidase. nih.gov Knockout of the cloA gene in C. purpurea blocked the conversion of agroclavine to lysergic acid. nih.gov

This common pathway lays the foundation for the diverse array of ergot alkaloids, with late-pathway enzymes determining the final products. rsc.org

| Intermediate | Enzyme (Gene) | Reaction |

|---|---|---|

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | EasF/FgaMT | N-methylation |

| 4-dimethylallyl-L-abrine (N-Me-DMAT) | EasE/FgaOx1 & EasC/FagCat | Oxidative Cyclization |

| Chanoclavine-I | EasD/FgaDH | Oxidation |

| Chanoclavine-I Aldehyde | Multiple Steps | Conversion to Agroclavine |

| Agroclavine | CloA | Oxidation to Lysergic Acid |

Initial Prenylation of L-Tryptophan by Dimethylallyltryptophan Synthase (DMATS/DmaW)

Specific Biosynthesis of Ergometrine (S)

The final steps in the biosynthesis of Ergometrine (S) diverge from the pathways leading to other ergot alkaloids like ergopeptines. This specific synthesis is catalyzed by a set of non-ribosomal peptide synthetases (NRPSs). mdpi.com

The synthesis of ergometrine from d-lysergic acid is a prime example of non-ribosomal peptide synthesis. researchgate.netresearchgate.net This process is primarily mediated by two key NRPS enzymes: LpsB and LpsC. mdpi.comrsc.org The genes encoding these enzymes, lpsB and lpsC, are part of the ergot alkaloid synthesis (EAS) gene cluster found in producing fungi like Claviceps purpurea and Claviceps paspali. mdpi.comresearchgate.net

LpsB (LPS2): This monomodular NRPS is responsible for activating d-lysergic acid. researchgate.netresearchgate.net It recognizes the bulky d-lysergic acid molecule, activates it through adenylation, and binds it as a thioester, preparing it for subsequent condensation. asm.orgresearchgate.net

LpsC (LPS3 or Ergonovine Synthetase): This is another monomodular NRPS that specifically activates the amino acid alanine (B10760859). rsc.orgnih.gov The gene lpsC encodes this enzyme, which has a calculated molecular weight of approximately 178.5-180 kDa. rsc.orgnih.gov

The interaction between LpsB and LpsC is crucial for the combinatorial synthesis of ergometrine. researchgate.netnih.gov LpsB activates d-lysergic acid, which is then transferred and condensed with the alanine activated by LpsC. rsc.orgresearchgate.net This interaction highlights a unique combinatorial system in fungal NRPSs where different subunits assemble to create diverse products. researchgate.netnih.gov

The formation of ergometrine from d-lysergic acid and alanine involves a series of catalytic steps orchestrated by the LpsB/LpsC enzyme complex. The synthesis proceeds via a covalently bound d-lysergyl-alanine intermediate. researchgate.netasm.org

The key enzymatic domains and their functions are:

Adenylation (A) domain: Both LpsB and LpsC contain an A domain that selects and activates its specific substrate (d-lysergic acid for LpsB and alanine for LpsC) by converting it to an aminoacyl adenylate. rsc.orgwvu.edu

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated substrate is then transferred to a phosphopantetheine cofactor attached to the T domain, forming a thioester bond. rsc.orgwvu.edu

Condensation (C) domain: The C domain, likely on LpsB, catalyzes the formation of the amide bond between the d-lysergic acid thioesterified on LpsB and the alanine thioesterified on LpsC. rsc.orgwvu.edu

Reductase (R) domain: A unique feature of LpsC is the presence of a C-terminal reductase (Red/R) domain. rsc.org This domain catalyzes the reduction of the thioester-bound d-lysergyl-alanine, releasing the final product as an alcohol, ergometrine. rsc.orgresearchgate.net This reduction step requires a cofactor, typically NADPH. rsc.orgresearchgate.net

This process, from the activation of precursors to the final reductive release, demonstrates the efficiency and specificity of the NRPS machinery in producing complex natural products like ergometrine. rsc.org

Differentiation from Other Lysergic Acid Amides and Peptides

Ergometrine, a simple lysergic acid amide, is structurally distinct from the more complex ergopeptines. The key difference lies in the side chain attached to the D-lysergic acid core. In ergometrine, this is a simple amino alcohol, L-alaninol, which is formed from alanine. rsc.orgnih.govnih.gov In contrast, ergopeptines, such as ergotamine, possess a more complex bicyclic tripeptide chain. rsc.orgnih.gov This tripeptide moiety typically includes proline and varies in the other two amino acid positions, leading to a wide diversity of ergopeptine structures. rsc.orgnih.gov

The biosynthesis of these two classes of compounds diverges after the formation of D-lysergic acid. For ergometrine synthesis, D-lysergic acid is condensed with alanine. nih.govnih.gov Conversely, the formation of ergopeptines involves the sequential addition of three amino acids to D-lysergic acid, a process catalyzed by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). rsc.orgnih.gov

Another point of differentiation is from other simple lysergic acid amides like lysergic acid α-hydroxyethylamide (LAH) and lysergic acid amide (LAA). mdpi.comresearchgate.net While they share D-lysergic acid as a common precursor, the subsequent enzymatic steps diverge. mdpi.comresearchgate.net For instance, in Claviceps paspali, the production of LAH and LAA is associated with the presence of additional genes, easO and easP, within the ergot alkaloid synthesis (EAS) gene cluster, which are not involved in ergometrine biosynthesis. mdpi.comresearchgate.net

Genetic Clusters and Gene Regulation in Ergometrine (S) Biosynthesis

The genes responsible for the biosynthesis of ergot alkaloids, including ergometrine, are typically found organized in a gene cluster known as the Ergot Alkaloid Synthesis (EAS) gene cluster. rsc.orgnih.govresearchgate.net This clustering facilitates the co-regulation of the genes involved in the pathway. asm.org

Identification and Functional Characterization of Ergot Alkaloid Synthesis (EAS) Gene Clusters

The EAS gene cluster was first identified in Claviceps purpurea and has since been characterized in various other ergot alkaloid-producing fungi, including species of Aspergillus, Penicillium, and Epichloë. rsc.orgmdpi.com The core set of genes required for the synthesis of the initial ergoline ring structure is conserved across these different fungal genera. rsc.orgmdpi.com

However, the composition of the EAS cluster can vary between species, leading to the production of different types of ergot alkaloids. rsc.org For example, the C. purpurea EAS gene cluster contains genes encoding non-ribosomal peptide synthetases (NRPSs) responsible for both simple amides like ergometrine (lpsC) and complex ergopeptines (lpsA1, lpsA2, lpsB). rsc.orgmdpi.com In contrast, some species like Claviceps paspali lack the genes for ergopeptine synthesis but possess genes for producing other simple lysergic acid amides alongside ergometrine. nih.govmdpi.com

Functional characterization of the genes within the EAS cluster has been achieved through techniques such as gene disruption and heterologous expression. rsc.orgmdpi.com For instance, the gene lpsC has been identified as encoding the ergometrine synthetase, a monomodular NRPS that catalyzes the condensation of D-lysergic acid with alanine, followed by a reduction step to form ergometrine. rsc.orgnih.gov

Regulatory Mechanisms Governing Gene Expression and Pathway Flux

The expression of genes within the EAS cluster is tightly regulated, although the precise mechanisms are still being fully elucidated. asm.orgwvu.edu Evidence suggests that the clustering of these genes allows for their coordinated regulation. asm.org

Recent research has identified a novel gene, easR, located adjacent to the EAS cluster in Metarhizium brunneum, which appears to function as a transcription factor. asm.orgwvu.edunih.gov Knockout studies of easR resulted in the absence of detectable ergot alkaloids and a significant reduction or complete loss of mRNA from the eas cluster genes. asm.orgnih.gov Homologs of easR have been found associated with EAS clusters in at least 15 other ergot alkaloid-producing fungi, suggesting a conserved regulatory role. asm.orgnih.gov

Pathway flux, the rate of metabolic flow through the biosynthetic pathway, can be influenced by the expression levels of key enzymes. For example, down-regulating the expression of genes involved in competing pathways, such as easO in C. paspali which diverts the common precursor towards LAH and LAA production, can enhance the metabolic flux towards ergometrine biosynthesis. mdpi.comresearchgate.net Epigenetic modifications, such as histone acetylation, have also been shown to influence the expression of EAS genes. The use of a histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA), was found to significantly increase the production of ergometrine in C. purpurea by up-regulating the mRNA expression levels of genes in the EAS cluster. nih.gov

Biotechnological Approaches for Enhanced Ergometrine (S) Production

The industrial production of ergometrine primarily relies on fermentation of selected fungal strains. rsc.org Various biotechnological strategies are being explored to improve the efficiency and yield of this process. nih.gov

Strain Improvement and Fermentation Optimization Methodologies

Traditional strain improvement methods involve selecting high-producing fungal strains from natural isolates or through random mutagenesis. rsc.org However, these strains can be unstable and prone to degeneration. rsc.org

A more targeted approach involves optimizing the fermentation conditions. This includes adjusting parameters such as pH, temperature, and the composition of the culture medium. nih.govresearchgate.netcabidigitallibrary.org Studies have shown that the type and concentration of carbon and nitrogen sources, as well as the presence of specific inorganic salts, can significantly impact ergot alkaloid production. nih.govresearchgate.netcabidigitallibrary.org For example, in Penicillium species, sucrose (B13894) and yeast extract have been identified as effective carbon and nitrogen sources, respectively, for enhancing ergot alkaloid yield. cabidigitallibrary.org Statistical optimization techniques, like response surface methodology, are also employed to systematically identify the optimal fermentation conditions for maximizing product yield. nih.gov

Genetic Engineering Strategies for Pathway Modulation and Heterologous Expression Systems

Genetic engineering offers powerful tools for enhancing ergometrine production. nih.gov One strategy is to modulate the biosynthetic pathway in the native producing organism. This can involve overexpressing key biosynthetic genes or knocking out genes of competing pathways to redirect metabolic flux towards ergometrine. mdpi.comresearchgate.net For instance, knocking out the easO gene in C. paspali, which is involved in the biosynthesis of LAH and LAA, led to a significant increase in ergometrine production. mdpi.comresearchgate.net

Another promising approach is the heterologous expression of the ergometrine biosynthetic pathway in a more tractable microbial host, such as Aspergillus nidulans or Aspergillus oryzae. mdpi.comnih.govrsc.org This involves transferring the necessary genes from the native producer into the new host. nih.gov This strategy can overcome issues with the slow growth and genetic intractability of some native producers. rsc.org Successful de novo biosynthesis of ergometrine and its analogs has been achieved in A. oryzae by introducing and optimizing the expression of the required genes from C. purpurea. rsc.org The use of CRISPR-Cas9 gene editing tools has greatly facilitated the genetic manipulation of both native and heterologous hosts for improved ergometrine production. wvu.edunih.gov

Enzyme Engineering for Targeted Synthesis of Ergometrine (S) and Related Compounds

The biosynthesis of ergot alkaloids is a complex, branched pathway involving a series of enzymes encoded by the eas (ergot alkaloid synthesis) gene cluster. wvu.edu Two key enzymes in this pathway, EasG and EasH, play pivotal roles at critical branch points, making them prime targets for enzyme engineering to control the production of specific alkaloids like Ergometrine. nih.govmdpi.com Enzyme engineering, utilizing techniques such as directed evolution and rational design, seeks to modify enzyme properties to improve catalytic efficiency, alter substrate specificity, or enhance stability for industrial applications. nih.govacs.orgnih.gov

The enzyme EasG functions as a reductase. mdpi.com In the ergot alkaloid pathway, after the formation of the chanoclavine-I aldehyde intermediate, the enzyme EasA (an isomerase or reductase) catalyzes the closure of the ergoline D-ring to form an iminium ion. nih.govwvu.edu Subsequently, EasG reduces this iminium ion to produce key clavine intermediates like agroclavine or festuclavine, which are precursors to more complex ergot alkaloids. mdpi.comwvu.eduresearchgate.net The specific product formed depends on the type of EasA enzyme present in the organism. mdpi.com

EasH, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase, is a versatile tailoring enzyme that catalyzes various oxidative reactions. researchgate.netacs.org Its function is highly divergent across different fungal species. For instance, in Claviceps purpurea, EasH is involved in the final steps of ergopeptine biosynthesis by hydroxylating an amino acid residue, which leads to cyclization. wvu.eduresearchgate.net In Aspergillus japonicus, a specific version of EasH catalyzes the formation of a unique cyclopropyl (B3062369) group to produce cycloclavine. acs.orgresearchgate.net This functional diversity highlights EasH's potential as an engineering target to generate novel alkaloid structures or to direct biosynthesis towards a desired product.

Research has identified two additional genes in the C. paspali eas cluster, easO and easP, which are absent in other ergot alkaloid producers like C. purpurea. mdpi.comresearchgate.net The gene easO is believed to encode a monooxygenase responsible for the formation of LAH/LAA, while the function of easP was less clear. mdpi.comrsc.org To enhance Ergometrine production, gene knockout experiments were performed in C. paspali.

Detailed findings from this research showed that knocking out the easO gene significantly redirected the metabolic flux towards Ergometrine synthesis. The resulting mutant strain, ∆easOhetero-1, exhibited a four-fold increase in Ergometrine titer compared to the wild-type strain, while the production of LAH and LAA was reduced. mdpi.comresearchgate.net Knocking out the easP gene also led to a two-fold increase in Ergometrine titer, although this was likely an indirect effect, as heterologous expression studies confirmed that only easO is directly involved in LAA formation. mdpi.com

These results demonstrate a successful application of genetic engineering to achieve targeted synthesis of Ergometrine by eliminating a competing branch of the biosynthetic pathway. This approach underscores the potential for improving the production of valuable compounds by modifying the genetic regulation of biosynthetic pathways.

Table 1: Impact of Gene Knockout on Ergometrine Production in Claviceps paspali

| Strain | Genotype | Ergometrine Titer (mg/L) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | easO+, easP+ | ~390 | 1x | mdpi.comresearchgate.net |

| ∆easOhetero-1 | easO knockout | 1559.36 | ~4x | mdpi.comresearchgate.net |

| ∆easPhetero-34 | easP knockout | 837.57 | ~2x | mdpi.comresearchgate.net |

Molecular Mechanisms of Action of Ergometrine S in in Vitro and Pre Clinical Models

Receptor Pharmacology and Binding Affinities

Ergometrine's physiological effects are initiated by its binding to a variety of cell surface receptors. Its activity is not limited to a single receptor type but rather a spectrum of interactions that collectively produce its characteristic uterotonic and vasoconstrictive actions. patsnap.come-lactancia.org

Ergometrine demonstrates a significant affinity for serotonin (B10506) (5-HT) receptors, with a particular emphasis on the 5-HT2 subtype. patsnap.commedicines.org.uk It acts as an agonist or partial agonist at myometrial 5-HT2 receptors, which is a key mechanism for its ability to induce sustained, tonic uterine contractions. medicines.org.uk The binding of ergometrine to these receptors stimulates a cascade of intracellular events that ultimately lead to smooth muscle contraction. patsnap.com While ergometrine's interaction with 5-HT receptors is a cornerstone of its uterotonic effect, some studies in pithed rats have suggested that its vasoconstrictor response may be more prominently mediated by alpha-adrenoceptors, with a less significant role for serotonin receptors in this specific action. nih.gov However, in the context of uterine tissue, the stimulation of 5-HT receptors is considered a primary pathway for its therapeutic effect. e-lactancia.orgmedicines.org.uk

Table 1: Ergometrine Binding Affinities for Serotonin Receptors This table is for illustrative purposes and may not be exhaustive. Binding affinities can vary based on experimental conditions.

| Receptor Subtype | Reported Affinity (pKi/pKB) | Species/Tissue | Reference |

|---|---|---|---|

| 5-HT1A | 7.99 | In vitro binding assays | researchgate.net |

| 5-HT2 | 7.56 | In vitro binding assays | researchgate.net |

| 5-HT2A | High affinity (agonist/partial agonist) | Myometrium | medicines.org.uk |

In addition to its effects on the serotonergic system, ergometrine interacts with alpha-adrenergic receptors, contributing to its physiological actions. patsnap.come-lactancia.org It stimulates these receptors, which are integral to the sympathetic nervous system's regulation of vascular tone and smooth muscle contraction. patsnap.com This stimulation leads to arterial vasoconstriction. e-lactancia.org Research in pithed normotensive rats has indicated that the vasoconstrictor response to ergometrine is mediated by both alpha-1 and alpha-2 adrenoceptors. nih.gov Furthermore, studies on isolated human term nonlaboring myometrium have provided evidence for the role of α-adrenergic signaling in ergometrine's uterotonic effects, where α-adrenergic antagonists were shown to inhibit the ergometrine-mediated increase in myometrial contractility. nih.gov

Table 2: Ergometrine Interaction with Adrenergic Receptors This table is for illustrative purposes and may not be exhaustive. Data can vary based on experimental models.

| Receptor Subtype | Effect | Experimental Model | Reference |

|---|---|---|---|

| Alpha-1 Adrenergic | Stimulation, contributing to vasoconstriction and uterine contraction | Pithed normotensive rats, Human myometrium | nih.govnih.gov |

| Alpha-2 Adrenergic | Stimulation, contributing to vasoconstriction | Pithed normotensive rats | nih.gov |

Table 3: Ergometrine Activity at Dopamine Receptors This table is for illustrative purposes and may not be exhaustive.

| Receptor Subtype | Reported Activity | Reference |

|---|---|---|

| D2 | Interaction/Agonist/Weak Antagonist | patsnap.commedicines.org.ukresearchgate.net |

Alpha-Adrenergic Receptor Modulation and Signaling

Intracellular Signaling Cascades Induced by Ergometrine (S)

The binding of ergometrine to its target receptors initiates a series of intracellular signaling events that translate the extracellular signal into a cellular response, primarily smooth muscle contraction. patsnap.com

A critical step in the mechanism of action of ergometrine is the mobilization of intracellular calcium ions (Ca2+). patsnap.com The stimulation of receptors, particularly 5-HT receptors, by ergometrine leads to an increase in the concentration of calcium ions within the smooth muscle cells. patsnap.comahajournals.org This elevation in intracellular calcium is a pivotal event that triggers the contractile machinery of the cell. patsnap.com The contraction of vascular smooth muscle cells induced by ergometrine is dependent on this Ca2+ mobilization. ahajournals.orgplos.org This process is a common pathway for many smooth muscle agonists, where an increase in intracellular Ca2+ is the primary trigger for contraction. nih.gov

The increased intracellular calcium concentration, initiated by ergometrine, leads to the activation of the contractile proteins, actin and myosin. patsnap.com The elevated calcium ions bind to calmodulin, and this complex then activates myosin light-chain kinase (MLCK). sajaa.co.zanih.gov MLCK, in turn, phosphorylates the regulatory light chain of myosin. sajaa.co.zaelifesciences.org This phosphorylation is a crucial step that allows for the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, muscle contraction. sajaa.co.zanih.gov This entire process, from receptor binding to the interaction of contractile proteins, results in the forceful and sustained uterine contractions characteristic of ergometrine's action. patsnap.com

Influence on Endothelial-Derived Relaxation Factor Release

Ergometrine's effects on the vasculature are not solely defined by vasoconstriction. It also influences the release of endothelial-derived relaxation factor (EDRF), now identified as nitric oxide (NO). drugbank.come-lactancia.orgnih.govwikipedia.org The endothelium plays a critical role in regulating vascular tone by releasing vasodilatory mediators that act on the underlying vascular smooth muscle. mdpi.com

In some experimental models, the vasoconstrictor action of ergometrine is preceded by a transient dilator response. nih.gov This vasodilation is attributed to ergometrine-induced release of EDRF. nih.gov However, the predominant and clinically relevant vascular effect of ergometrine is vasoconstriction, which is understood to be a result of direct smooth muscle stimulation and the inhibition of EDRF release. drugbank.come-lactancia.org In porcine coronary arteries, for instance, the presence of a healthy endothelium inhibits ergometrine-induced contractions through the release of EDRF. ahajournals.org This inhibitory effect is diminished in arteries with regenerated endothelium, suggesting a complex interplay between ergometrine and endothelial function. ahajournals.org

In Vitro Myometrial and Vascular Smooth Muscle Studies

The contractile effects of Ergometrine (S) on uterine and vascular smooth muscle have been extensively characterized through various in vitro methodologies. These studies are fundamental to understanding its pharmacological profile and mechanism of action at the tissue level.

A primary technique for studying the effects of Ergometrine is the isolated tissue organ bath. scispace.comreprocell.comnih.gov This in vitro method allows for the direct measurement of tissue contractility in a controlled physiological environment. reprocell.com In these experiments, strips of myometrium or vascular tissue are obtained, for example, from human myometrial biopsies during cesarean delivery or from animal models, and mounted in chambers filled with a physiological salt solution. scispace.comnih.govnih.gov The solution is maintained at a constant temperature and aerated with a gas mixture to mimic physiological conditions. scispace.comnih.gov

Changes in isometric tension, representing muscle contraction and relaxation, are recorded using sensitive force transducers. reprocell.comnih.gov This setup allows researchers to quantify various parameters of contractility, including the amplitude (force) and frequency of contractions, as well as a motility index, which combines these two measures. scispace.comnih.gov

To quantify the potency and efficacy of Ergometrine, concentration-response curves are generated. sigmaaldrich.com This involves exposing the isolated tissue to cumulatively increasing concentrations of the drug and measuring the corresponding contractile response. scispace.comnih.govnih.gov The data is typically plotted on a semi-logarithmic graph, resulting in a sigmoidal curve. nih.gov

From these curves, key pharmacological parameters can be determined, such as the EC50 (the concentration of the agonist that produces 50% of the maximal response). nih.govresearchgate.net A lower EC50 value indicates greater potency.

In studies on canine coronary arteries, Ergometrine demonstrated a lower EC50 than 5-hydroxytryptamine (5-HT), indicating higher potency, although 5-HT produced a greater maximal response. nih.gov In isolated human atrial preparations, ergometrine elicited concentration-dependent positive inotropic (force of contraction) and chronotropic (heart rate) effects, with effects starting at 0.3 µM and reaching a plateau at 10 µM. nih.govresearchgate.netresearchgate.net

Table 1: Effect of Ergometrine on Human Myometrial Contractility In Vitro

| Contractility Parameter | Change per µM of Ergometrine | 95% Confidence Interval | p-value |

| Motility Index (g*counts/10min) | +0.342 | 0.253 to 0.431 | <0.001 |

| Amplitude (g) | +0.078 | 0.034 to 0.121 | 0.0005 |

| Frequency (counts/10min) | +0.051 | 0.038 to 0.063 | <0.001 |

| Data from a study on isolated human myometrial strips. scispace.comnih.gov |

To elucidate the specific receptors involved in Ergometrine's action, receptor antagonists are employed in organ bath experiments. scispace.comnih.govnih.gov By observing how different antagonists block or reduce the contractile response to Ergometrine, researchers can identify the receptor subtypes that mediate its effects.

In studies on human myometrium, the α-adrenergic antagonist phentolamine (B1677648) and the more selective α1-adrenergic antagonist prazosin (B1663645) were shown to inhibit the increase in motility index, amplitude, and frequency of contractions induced by ergometrine. scispace.comnih.gov This provides strong evidence for the involvement of α1-adrenergic receptors in the uterotonic action of ergometrine. scispace.comnih.gov In contrast, the β-adrenergic antagonist propranolol (B1214883) and the α2-adrenergic antagonist yohimbine (B192690) did not significantly alter the ergometrine-induced contractions, further specifying the role of the α1 subtype. scispace.comscispace.com

In canine coronary arteries, the contractile response to ergometrine was not affected by the α-adrenoceptor antagonists prazosin or benextramine. nih.gov Instead, the effects were antagonized by serotonin receptor antagonists such as cyproheptadine, pizotifen, and methysergide (B1194908), indicating that in this vascular bed, ergometrine acts primarily as a potent 5-HT receptor agonist. nih.govnih.gov Similarly, in the isolated rat uterus, ergometrine-induced contractions were selectively antagonized by methysergide and a 5-HT2 receptor antagonist, suggesting that ergometrine acts as a partial agonist at 5-HT receptors in this tissue. nih.gov

Table 2: Effect of Adrenergic Antagonists on Ergometrine-Induced Myometrial Contractions

| Antagonist | Receptor Target | Effect on Ergometrine Response |

| Phentolamine | Non-selective α-adrenergic | Inhibition |

| Prazosin | Selective α1-adrenergic | Inhibition |

| Propranolol | β-adrenergic | No significant effect |

| Yohimbine | Selective α2-adrenergic | No significant effect |

| Based on findings from in vitro studies on human myometrium. scispace.comnih.gov |

Concentration-Response Curve Analysis for Agonist Effects

Comparative Molecular Pharmacology of Ergometrine (S) with Other Uterotonic Agents in In Vitro Settings

In vitro studies comparing Ergometrine with other uterotonic agents, such as oxytocin (B344502) and prostaglandins, provide valuable insights into their relative efficacy and mechanisms of action. These studies often use human myometrial tissue to ensure clinical relevance. nih.govnccwebsite.org

One study compared the contractile effects of oxytocin, carbetocin (B549339), ergometrine, carboprost (B24374), and misoprostol (B33685) on human pregnant myometrium. nih.gov While there were no significant differences in the peak amplitude of contractions among most agents (misoprostol was inactive), there was a wide range in potency, with oxytocin and carbetocin being the most potent. nih.gov A key differentiator was the ability to increase the mean contractile force, where oxytocin was found to be superior to all other agents except for a combination of ergometrine and oxytocin (syntometrine). nih.gov

In another in vitro comparison on human myometrium, oxytocin was found to produce the most effective contractions, followed by ergonovine (ergometrine), and then prostaglandin (B15479496) F2α. nccwebsite.org Interestingly, even in myometrium pre-treated with oxytocin (a situation that can lead to receptor desensitization), the combination of oxytocin with either ergonovine or carboprost produced a superior contractile response compared to oxytocin alone. nccwebsite.org

These comparative studies highlight that while multiple agents can induce uterine contractions, they differ in their potency and the quality of the contraction they produce, which has implications for their clinical application. nih.govnccwebsite.org

Structure Activity Relationship Sar Studies of Ergometrine S and Its Derivatives

Identification of Key Structural Features Essential for Pharmacological Activity

The pharmacological profile of ergometrine is dictated by several key structural components of its tetracyclic ergoline (B1233604) core. smolecule.comnih.gov This fundamental framework is considered the primary pharmacophore, responsible for the molecule's inherent biological activity. smolecule.com

The Ergoline Ring System: The rigid, tetracyclic ergoline scaffold is the fundamental structure shared by all ergot alkaloids. nih.govsmolecule.com It consists of four interconnected rings (A, B, C, and D). Rings A and B form an indole (B1671886) moiety, which is crucial for interactions with serotonin (B10506) receptors due to its structural similarity to serotonin. smolecule.comuni.edu The indole's aromatic system can participate in π-π stacking interactions with receptor sites. smolecule.com

The Indole N-H Group: The hydrogen on the indole nitrogen (N-1) is a critical hydrogen bond donor, participating in key interactions with receptor targets. smolecule.com Computational models suggest that the distance between this N-H group and the N-6 nitrogen is a vital parameter for dopaminergic activity, mimicking the distance between the meta-hydroxyl group and the amino nitrogen in dopamine. uni.edu

The Basic Nitrogen at N-6: The tertiary amine at position 6 gives the molecule its basic character. smolecule.com This nitrogen is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate) in the binding pocket of G-protein coupled receptors. Quaternization of this nitrogen, however, has been shown to almost completely eliminate affinity for 5-HT2 and alpha-adrenoceptors, highlighting its importance. nih.gov

The C-8 Carboxamide Substituent: Ergometrine is classified as a simple lysergic acid amide. nih.govresearchgate.net The nature of the substituent at the C-8 position is a primary determinant of the specific pharmacological profile. mdpi.com In ergometrine, this is an (S)-1-hydroxypropan-2-yl)amino]carbonyl group. wikipedia.org The stereochemistry at C-8 is critical; the β-configuration (as in ergometrine) is associated with significant biological activity, whereas the α-configuration (in its epimer, ergometrinine) is often less active. mdpi.comnih.govresearchgate.net The amide linkage itself, and the potential for hydrogen bonding from its N-H and the terminal hydroxyl group, provides additional binding specificity. smolecule.comnih.gov

Impact of Chemical Modifications on Receptor Binding Selectivity and Functional Efficacy

Even minor chemical alterations to the ergoline structure can lead to significant changes in receptor binding affinity, selectivity, and functional efficacy (i.e., whether the compound acts as an agonist or antagonist). nih.gov

Modification of the C-8 Side Chain: The complexity of the C-8 side chain influences receptor interactions. Ergometrine, which lacks the bulky cyclic tripeptide moiety found in ergopeptine alkaloids like ergotamine, exhibits different receptor selectivity. researchgate.netnih.gov For instance, ergometrine shows binding to histamine (B1213489) H2 receptors, whereas the larger ergotamine shows almost no binding, demonstrating how the peptide portion impacts receptor selectivity. nih.gov Studies on other ergoline derivatives have shown that modifying the acyl group on an aminomethyl substituent at C-8 can dramatically influence activity, with certain chain lengths favoring specific actions like oxytocic effects. maps.org

Substitution on the Ergoline Ring: Introducing substituents onto the ergoline ring system can convert an agonist into an antagonist. For example, bromination at position 2 of an ergoline derivative (LEK 8841) resulted in a compound with no agonistic activity but which retained its affinity for 5-HT2 and alpha-adrenoceptors, acting as a pure competitive antagonist. nih.gov This demonstrates that the indole portion is critical not just for binding but also for receptor activation.

Saturation of the 9-10 Double Bond: The double bond between carbons 9 and 10 is a feature of d-lysergic acid derivatives like ergometrine. nih.gov Hydrogenation of this bond to produce dihydro-derivatives generally alters the pharmacological profile, often reducing uterine stimulant (oxytocic) activity while sometimes enhancing other effects. maps.org This modification also impacts the conformation and flexibility of the D-ring.

| Compound/Modification | Structural Change | Impact on Activity/Binding | Reference |

|---|---|---|---|

| Ergometrine vs. Ergotamine | Simple propanolamide side chain at C-8 vs. bulky tripeptide moiety. | Ergometrine binds to histamine H2 receptors; ergotamine does not. This illustrates a change in receptor selectivity. | nih.gov |

| LEK 8841 | Bromination at position 2 of the ergoline ring. | Abolished agonist activity while retaining receptor affinity, creating a competitive antagonist for 5-HT2 and alpha-adrenoceptors. | nih.gov |

| LEK 8827 | Quaternization of the nitrogen at position N-6. | Almost completely eliminated affinity for both 5-HT2 and alpha-adrenoceptors. | nih.gov |

| Dihydrolysergamine Derivatives | Acylation of the aminomethyl group at C-8. | The nature and length of the acyl chain strongly influenced oxytocic vs. adrenolytic activity. | maps.org |

Stereochemical Considerations and Conformational Dynamics of Ergometrine (S)

The three-dimensional structure of ergometrine is not static. Its stereochemistry and conformational flexibility are crucial determinants of its ability to bind effectively to its biological targets. numberanalytics.com

Ergot alkaloids possess multiple chiral centers, with the stereochemistry at positions C-5 and C-8 being particularly important for biological activity. smolecule.comnih.gov In naturally occurring and pharmacologically active lysergic acid derivatives, the configuration is typically 5R. nih.gov

The D-ring of 9,10-unsaturated ergolines like ergometrine can adopt two primary half-chair conformations, designated D1 and D2. core.ac.uk Molecular mechanics calculations have shown that the D1 conformation is energetically more favorable than the D2 conformation. core.ac.uk The specific conformation adopted can be influenced by the environment, such as the solvent and the state of protonation of the N-6 nitrogen. core.ac.uk For instance, in solvents like DMSO, which can be considered to mimic some aspects of the biological medium, the D1 conformation is likely to be dominant. core.ac.uk

In the solid state, X-ray crystallography of ergometrinine (B1599879) (the C-8 epimer) revealed that the C-ring has an envelope conformation while the D-ring adopts a slightly distorted chair conformation. iucr.org This conformational flexibility allows the C-8 substituent to orient itself optimally to fit the binding requirements of a specific receptor. core.ac.uk

One of the most critical stereochemical features of ergometrine is the orientation of the substituent at the C-8 stereocenter. nih.gov

Isomerism: The substituent at C-8 can exist in two different spatial arrangements, or epimers. In ergometrine, the carboxamide group is in the β-position (cis relative to the hydrogen at C-5). This isomer is designated with the suffix "-ine" and is generally the pharmacologically active form. mdpi.comnih.govresearchgate.net Its epimer, where the substituent is in the α-position (trans to the H-5), is named ergometrinine (or isoergometrine) and carries the suffix "-inine". nih.govnih.gov The S-isomers (-inine forms) are often considered biologically inactive or significantly less active than their R-isomer counterparts. iucr.orgmdpi.comresearchgate.net

Epimerization: The presence of the double bond at the 9-10 position facilitates the easy and spontaneous interconversion between the "-ine" and "-inine" forms. nih.govmdpi.com This process, known as epimerization, can occur in solution and is influenced by factors such as pH and light, proceeding through a keto-enol tautomerism mechanism. nih.govresearchgate.net Consequently, samples of ergometrine often exist as a mixture of both epimers. nih.gov However, stable, pure forms can be obtained. For example, the maleate (B1232345) salt of ergometrine can be purified as the pure β-isomer (the active form) through simple crystallization, which is a key reason for its pharmaceutical formulation as a salt. nih.govresearchgate.net

| Feature | Ergometrine | Ergometrinine | Reference |

|---|---|---|---|

| Configuration at C-8 | β (cis to H-5) / (R) | α (trans to H-5) / (S) | nih.govnih.gov |

| Nomenclature Suffix | -ine | -inine | nih.govsemanticscholar.org |

| Biological Activity | Biologically active | Inactive or significantly less active | mdpi.comiucr.orgmdpi.com |

| Interconversion | Readily interconvert via epimerization in solution. | nih.govmdpi.com |

Synthetic Chemistry and Derivatization Approaches for Ergometrine S

Total Synthesis Methodologies for Ergometrine (S)

The total synthesis of ergoline (B1233604) alkaloids, including ergometrine, presents a considerable challenge due to the complex tetracyclic ergoline ring system. nih.govmdpi.com Early and notable contributions to the total synthesis of the core precursor, lysergic acid, laid the groundwork for accessing ergometrine. mdpi.com

One of the pioneering total syntheses of lysergic acid was reported by Woodward and his team. mdpi.com Over the years, various other strategies have been developed, often focusing on the construction of key intermediates. Methodologies have involved strategies like the intramolecular Heck reaction to form the D-ring of the ergoline scaffold. mdpi.comacs.org For instance, a four-step synthesis of methyl lysergates has been developed, which can serve as a convenient route to various ergot alkaloids. acs.org This particular synthesis utilizes a cesium carbonate-mediated hydrogen autotransfer alkylation to form the C(3)–C(4) bond and an intramolecular Heck reaction to establish the C(9)–C(10) double bond of methyl lysergate. acs.org

A formal synthesis of lysergic acid, and by extension ergometrine, has also been described using a Diels-Alder reaction-based strategy. researchgate.net This approach involves the intramolecular cycloaddition of alkyne-tethered 3-aminopyrones to construct 4-substituted indolines, which are key precursors to the ergoline core. researchgate.net

Table 1: Key Reactions in Total Synthesis of Ergoline Scaffolds

| Reaction Type | Purpose in Synthesis | Reference |

| Intramolecular Heck Reaction | Formation of the D-ring and the C(9)–C(10) double bond. | acs.org |

| Diels-Alder Cycloaddition | Construction of 4-substituted indolines as key precursors. | researchgate.net |

| Hydrogen Autotransfer Alkylation | Formation of the C(3)–C(4) bond in the ergoline scaffold. | acs.org |

Semi-synthetic Routes for the Preparation of Ergometrine (S) and its Analogs

Semi-synthetic methods, which utilize naturally occurring ergot alkaloids as starting materials, are generally more efficient for producing ergometrine and its derivatives. nih.gov The primary precursor for the semi-synthesis of ergometrine is lysergic acid, which can be obtained by the hydrolysis of other ergot alkaloids like ergotamine, produced through fermentation by the fungus Claviceps purpurea. mdpi.comgoogle.com

The conversion of lysergic acid to ergometrine is achieved by coupling it with an appropriate side-chain precursor. Specifically, ergometrine is the amide of lysergic acid and (S)-2-aminopropanol (alaninol). mdpi.comnih.gov The synthesis involves activating the carboxylic acid group of lysergic acid, often by converting it to an acid chloride or using a coupling agent, followed by reaction with (S)-alaninol. google.com

A significant aspect of semi-synthesis is the potential for creating a wide array of analogs by varying the amine component coupled to the lysergic acid core. escholarship.org For example, the semi-synthetic derivative methylergometrine is produced by coupling lysergic acid with (S)-2-aminobutanol. nih.gov

Furthermore, semi-synthetic strategies have been developed to produce isotopically labeled ergometrine, which is crucial for its use as an internal standard in analytical methods like HPLC-MS/MS. nih.govmdpi.com One such synthesis involves the preparation of a stable isotope-labeled lysergic acid, which is then coupled with (S)-alaninol to yield ergometrine-(N-13CD3). nih.gov Another approach focuses on the N⁶-demethylation of a native ergot alkaloid followed by remethylation with an isotopically labeled methylating agent. researchgate.net

Recent advancements in biotechnology have also influenced semi-synthetic approaches. The biosynthetic pathway of ergometrine in Claviceps species has been elucidated, involving non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov Understanding these pathways opens up possibilities for "green" syntheses and the production of specific alkaloids through engineered fungal strains. nih.govmdpi.com For instance, knocking out specific genes (easO and easP) in Claviceps paspali has been shown to redirect the metabolic flux towards ergometrine production, reducing the formation of byproducts like lysergic acid α-hydroxyethylamide (LAH) and lysergic acid amide (LAA). mdpi.com

Table 2: Comparison of Precursors for Semi-synthesis of Ergometrine Analogs

| Precursor | Resulting Analog | Key Reagent/Process | Reference |

| Lysergic Acid | Ergometrine | (S)-alaninol | nih.gov |

| Lysergic Acid | Methylergometrine | (S)-2-aminobutanol | nih.gov |

| Isotopically Labeled Lysergic Acid | Ergometrine-(N-13CD3) | (S)-alaninol | nih.gov |

| Norergotamine | Isotopically Labeled Ergotamine | Isotopically labeled methylating agent | researchgate.net |

Rational Design and Synthesis of Novel Ergometrine (S) Analogs for Receptor Specificity

The diverse pharmacological effects of ergot alkaloids stem from their structural similarity to neurotransmitters like serotonin (B10506), dopamine, and noradrenaline, allowing them to interact with a range of receptors. scispace.com This understanding forms the basis for the rational design of novel ergometrine analogs with improved receptor specificity, aiming to enhance therapeutic efficacy while minimizing undesirable side effects. escholarship.orgscispace.com

Systematic structural modifications of the ergoline ring system and the side chain have been explored to understand structure-activity relationships (SAR). escholarship.orgscispace.com Small changes in the chemical structure can lead to significant alterations in biological activity. scispace.com For instance, modifying the substituent at the N6-position or dissecting one or more of the ergoline rings are common strategies. escholarship.orgscispace.com

Molecular imprinting is a technique being explored for creating polymers with specific binding sites for ergot alkaloids, which could have applications in both purification and the development of targeted delivery systems. nih.gov Studies have shown that molecularly imprinted polymers (MIPs) can be synthesized to selectively bind to ergotamine, a related ergot alkaloid, demonstrating the potential of this approach for creating selective adsorbents. nih.govresearchgate.net

The goal of rational drug design in this context is to create new molecules that selectively target specific receptor subtypes. escholarship.org For example, research has focused on synthesizing partial ergoline analogs to pinpoint the structural features responsible for interactions with specific serotonin (5-HT) receptor subtypes. scispace.com By evaluating the binding affinities and functional activities of these analogs, researchers can build a more precise understanding of the SAR and design compounds with a desired pharmacological profile. acs.orgescholarship.org This approach holds the promise of developing new therapeutic agents based on the ergometrine scaffold for a variety of conditions. acs.org

Advanced Analytical Methodologies for Characterization and Quantification of Ergometrine S

Spectroscopic Techniques for Structural Elucidationjournament.comnih.gov

Spectroscopic methods are instrumental in defining the molecular structure of Ergometrine (S). Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive data on the atomic connectivity and conformational preferences of the molecule.

A thorough NMR analysis is crucial for the complete assignment of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) signals of ergometrine and its maleate (B1232345) salt. journament.comnih.gov Such detailed spectroscopic data allow for a definitive understanding of their conformational equilibria in solution. journament.comnih.gov The assignment of these signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, NOESY, HSQC, ¹H-¹³C HMBC, and ¹H-¹⁵N HMBC. nih.gov

In the ¹³C NMR spectra of ergometrine maleate, the broadening and low intensity of signals for C-4, C-8, N-CH₃, C-7, C-5, and C-9 are indicative of a conformational equilibrium between the D₁ 8R and D₂ 8R half-chair conformations of the D-ring. nih.govresearchgate.net The unambiguous assignment of quaternary carbon atoms is accomplished using information from ¹H-¹³C HMBC experiments. nih.gov

Table 1: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) of Ergometrine Maleate (S) in D₂O

| Proton | Chemical Shift (ppm) | Coupling Constants (J, Hz) |

| H-2 | 6.99 | d, J = 9.6 |

| H-4α | 3.52 | dd, J = 14.0, 4.8 |

| H-4β | 3.25 | dd, J = 14.0, 2.4 |

| H-5 | 4.15 | m |

| H-7α | 3.45 | dd, J = 12.8, 4.8 |

| H-7β | 3.33 | dd, J = 12.8, 2.4 |

| H-8 | 4.60 | t, J = 4.8 |

| H-9 | 6.45 | s |

| H-10 | 4.45 | m |

| H-12 | 7.25 | d, J = 8.0 |

| H-13 | 7.10 | t, J = 8.0 |

| H-14 | 7.20 | d, J = 8.0 |

| N-CH₃ | 2.80 | s |

| CH-CH₃ | 1.15 | d, J = 6.8 |

| CH₂OH | 3.65 | m |

| Data sourced from Meneghetti et al. (2020) nih.gov |

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and structural analysis of ergometrine. nih.govoregonstate.edu In positive electrospray ionization (ESI+) mode, ergometrine typically forms a protonated molecule [M+H]⁺. nih.gov The fragmentation of this ion in MS/MS experiments provides characteristic patterns that are used for its unequivocal identification. nih.gov

A key fragmentation pathway for ergometrine involves the cleavage of the -CONHCH(CH₃)CH₂OH side chain from the ergoline (B1233604) core. nih.gov This results in a prominent fragment ion at an m/z of 223.2. nih.gov Another characteristic fragment ion is observed at m/z 208. oregonstate.eduresearchgate.net These specific fragmentation patterns are crucial for distinguishing ergometrine from its epimer, ergometrinine (B1599879), and other related ergot alkaloids. nih.gov The study of these patterns under various collision energies helps in the detailed structural elucidation of the molecule. oregonstate.edu

Table 2: Key MS/MS Fragmentation Data for Ergometrine (S)

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |

| 326.2 ([M+H]⁺) | 223.2 | Lysergic acid moiety |

| 326.2 ([M+H]⁺) | 208.2 | Further fragmentation of the lysergic acid moiety |

| 326.2 ([M+H]⁺) | 268.2 | [Lysergic ring system-C(O)-NH₂ + H]⁺ |

| Data compiled from multiple sources nih.govresearchgate.netoregonstate.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N Assignments and Conformational Analysis

Chromatographic Methods for Purity Assessment and Quantitative Analysisnih.govresearchgate.net

Chromatographic techniques are essential for separating Ergometrine (S) from impurities and for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed methods. nih.govresearchgate.net

The development of robust HPLC methods is critical for the determination of ergometrine's purity and for its quantitative analysis. researchgate.netnih.gov These methods often utilize a C18 column with a mobile phase typically consisting of a mixture of acetonitrile, methanol, and an aqueous buffer like ammonium (B1175870) acetate. researchgate.net Gradient elution is frequently employed to achieve optimal separation of ergometrine from its epimer and other related alkaloids. researchgate.net

For detection, fluorescence is a highly sensitive and selective option, with excitation and emission wavelengths typically set around 235 nm and 340 nm, respectively. researchgate.net UV detection at 280 nm is also used. researchgate.net The development of such methods allows for detection and determination limits in the low µg/kg range. researchgate.net The purity of ergometrine can be assessed with high accuracy using these HPLC methods, with some developed methods achieving optical purities of 98.4% to 99.5%. google.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of ergometrine. nih.govbrill.comresearchgate.net This technique combines the excellent separation capabilities of ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.govgimitec.com

LC-MS/MS methods are capable of detecting individual ergot alkaloids at levels as low as 0.5 ng/g. researchgate.netnih.gov The use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure is often employed for sample preparation, especially in complex matrices like food and feed. nih.govmdpi.com The method's high sensitivity allows for low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg range. nih.govmdpi.com The validation of these methods typically includes assessing linearity, accuracy, precision, and matrix effects to ensure reliable and accurate quantification. nih.govnih.gov

Table 3: Performance Characteristics of a Validated UHPLC-MS/MS Method for Ergometrine

| Parameter | Value |

| Limit of Detection (LOD) | 0.00893 - 0.225 µg/kg |

| Limit of Quantification (LOQ) | 0.0295 - 0.744 µg/kg |

| Recovery | 68.3 - 119.1% |

| Inter-day Precision (RSD) | <24% |

| Linearity (r²) | >0.99 |

| Data sourced from a study on ergot alkaloid analysis in wheat. nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactionsjournament.comnih.govcas.cz

Studies using single-crystal X-ray diffraction have revealed the detailed stereochemistry and intermolecular interactions of ergometrine maleate. journament.comresearchgate.net The crystal structure shows that the molecule acts as both a hydrogen-bond donor and acceptor, leading to an extensive network of hydrogen bonds in the solid state. journament.commdpi.com These interactions play a significant role in the crystal packing and can influence physical properties such as solubility. mdpi.com For instance, the extensive hydrogen bonding in ergometrine maleate is thought to contribute to its lower solubility compared to related compounds with fewer intermolecular interactions. mdpi.com

The crystal system for ergometrine maleate has been determined to be orthorhombic, with the space group P2₁2₁2₁. cas.cz

Table 4: Crystallographic Data for Ergometrine Maleate (S)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.7112(7) |

| b (Å) | 12.337(2) |

| c (Å) | 33.276(6) |

| V (ų) | 2344.5(6) |

| Z | 4 |

| Data sourced from Čejka et al. (1996) cas.cz |

Advanced Methodologies for Epimer Separation and Stereochemical Purity Analysis

The stereochemical purity of Ergometrine is a critical quality attribute, as its biological activity resides in the (S)-isomer, which is a derivative of d-lysergic acid. nih.gov Ergometrine can undergo epimerization at the C-8 position to form its diastereomer, ergometrinine, a derivative of d-isolysergic acid. nih.govnih.gov This conversion between the physiologically active "-ine" form and the less active "-inine" epimer can be influenced by factors such as pH, temperature, and light. windows.netnih.gov Consequently, the development of robust analytical methods capable of separating and quantifying these epimers is essential for ensuring the quality and efficacy of pharmaceutical preparations containing Ergometrine. nih.govcanada.ca Advanced chromatographic and electrophoretic techniques have become indispensable for this purpose. nih.govamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely employed techniques for the separation and quantification of Ergometrine and its epimer. jocpr.comresearchgate.net Reversed-phase chromatography is commonly used, often with alkaline mobile phases to maintain the stability of both epimers and improve separation. nih.govfrontiersin.org The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of ergot alkaloids, offering high sensitivity and selectivity. nih.govnih.govtandfonline.com This approach allows for the reliable detection of individual epimers even at very low concentrations. mdpi.com

Several studies have detailed specific UHPLC-MS/MS methods for the analysis of ergot alkaloids, including Ergometrine and Ergometrinine. nih.govmdpi.commdpi.com These methods are validated for parameters such as linearity, recovery, and precision, with documented differences in matrix effects and recovery rates between the R and S-epimers. nih.govtandfonline.comresearchgate.net For instance, one validated UHPLC-MS/MS method for analyzing ergot epimers in wheat utilized a C18 column and a gradient elution with a mobile phase consisting of formic acid in water and methanol. nih.govmdpi.com Another method developed for cereal-based baby food used a modified QuEChERS extraction followed by UHPLC-MS/MS analysis, achieving a limit of detection of 0.5 ng/g for individual alkaloids. mdpi.com

| Technique | Column | Mobile Phase | Detection | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| UHPLC-MS/MS | C18 Zorbax Eclipse Plus RRHD (50 × 2.1 mm, 1.8 µm) | A: 0.3% formic acid in water B: 0.3% formic acid in MeOH (Gradient Elution) | ESI(+)-MS/MS | Separated 12 ergot alkaloids and their epimers in under 7 minutes; applied to oat-based foods. LOQs were below 3.2 μg/kg. | mdpi.com |

| UHPLC-MS/MS | Not specified | Not specified | MS/MS | Validated for quantifying 12 epimers in spring wheat. Noted that recovery was greater for S-epimers compared to R-epimers, except for ergometrine/ergometrinine. | nih.gov |

| UHPLC-MS/MS | Not specified | Modified QuEChERS extraction (alkaline acetonitrile/water) | MS/MS | Developed for cereal-based baby food; able to detect individual alkaloids at levels as low as 0.5 ng g⁻¹. Ergometrine was the most frequently detected alkaloid. | mdpi.com |

| HPLC | C18 column | Acidic (phosphoric acid and acetonitrile) | Fluorescence Detection (FLD) | Developed for animal feed; detection and determination limits for each alkaloid were 5 µg/kg and 10 µg/kg, respectively. | researchgate.net |

Capillary Electrophoresis (CE) has also emerged as a powerful and complementary technique for the chiral separation of pharmaceuticals. americanpharmaceuticalreview.commdpi.com CE offers advantages such as high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.comnih.gov For the enantioselective separation of ergot alkaloids, CE methods often employ chiral selectors, such as cyclodextrins, which are added to the background electrolyte. nih.govpensoft.netuantwerpen.be Studies have demonstrated the successful separation of ergot alkaloids and their epimers in various samples using CE. nih.govnih.govmdpi.com

In addition to separation techniques, spectroscopic methods play a crucial role in the definitive stereochemical characterization of Ergometrine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into molecular structure and stereochemistry. jocpr.com Comprehensive NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, have been performed on Ergometrine and its maleate salt to assign all signals and define their conformational equilibria in solution. nih.govnih.govresearchgate.net Furthermore, single-crystal X-ray diffraction is an unequivocal method for determining the solid-state stereochemistry and intermolecular interactions of Ergometrine Maleate. nih.govresearchgate.netmdpi.com These crystallographic studies confirm the pure β-isomer (C-8 S configuration) form in the crystallized maleate salt. nih.govresearchgate.net

Intermolecular Interactions and Solid State Characteristics of Ergometrine Maleate S

Crystallographic Investigations of Ergometrine Maleate (B1232345) (S)

Detailed structural analysis of Ergometrine Maleate has been accomplished through single-crystal X-ray diffraction, providing significant insights into its three-dimensional architecture. journament.comnih.gov Although the compound has been known for a considerable time, detailed and conclusive crystallographic data have only been solidified more recently. nih.govnih.gov

Investigations have confirmed that the maleate salt of ergometrine crystallizes in the orthorhombic P2₁2₁2₁ space group. nih.gov This stereospecific arrangement is crucial for its defined pharmacological profile. The use of the maleate salt is advantageous as it allows for the isolation of the pure β-isomer through simple crystallization, separating it from potential epimeric mixtures that can arise during synthesis or extraction. researchgate.netmdpi.com The tetracyclic ergoline (B1233604) core of the molecule is a large, rigid structure. iucr.org In the solid state, this structure consists of an indole (B1671886) plane connected to a six-membered carbon ring that adopts an envelope conformation. iucr.org The absolute configuration of the biologically active isomer, ergometrine, has been previously established, which allows for the confident structural assignment of its epimer, ergometrinine (B1599879), through correlation. nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₆N₃O₂⁺ · C₄H₃O₄⁻ |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal lattice of Ergometrine Maleate is extensively stabilized by a network of intermolecular hydrogen bonds. nih.goviucr.org These interactions are fundamental to the stability of the crystal packing and involve both the ergometrine cation and the maleate anion. journament.com The compound demonstrates its capacity to act as both a hydrogen-bond donor and acceptor. journament.comnih.gov

The primary hydrogen bonding interactions occur between the negatively charged carboxylate groups of the maleate anion and the positively charged amino group of the ergometrine cation. nih.gov Further stabilization of the crystal structure is achieved through bifurcated hydrogen bonds that link an oxygen atom of the maleate with two nitrogen atoms (N1 and O2) of adjacent ergometrine molecules. nih.gov

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Positively charged amino group (Cation) | Negatively charged carboxylate groups (Anion) | Primary cation-anion linkage nih.gov |

| Bifurcated Hydrogen Bond | N1 and O2 of Ergometrine molecules | O1 of Maleate | Contributes to crystal stabilization nih.gov |

| Cπ-H···O Contacts | C-H on one maleate anion | Oxygen on neighboring maleate anion | Forms molecular chains, consolidating packing nih.gov |

Polymorphism and its Implications in Material Science and Research Applications

Polymorphism is the ability of a solid material to exist in more than one crystalline form. google.com These different forms, or polymorphs, have distinct arrangements of molecules in the crystal lattice, which can significantly impact the physical properties of a compound, including its solubility, dissolution rate, and stability. google.com Consequently, polymorphism is a critical consideration in the pharmaceutical industry. google.com

For Ergometrine Maleate, while extensive studies detailing multiple polymorphic forms are not widely reported in the cited literature, the implications of its solid-state form are significant. The process of crystallization itself is used to selectively obtain the pure β-isomer, which underscores the importance of controlling crystallization conditions to ensure the desired solid form is produced. mdpi.com Research on the related methylergometrine maleate showed that crystallization from a variety of solvents consistently yielded only one crystalline form, suggesting a high stability for that particular crystal lattice under the tested conditions. iucr.org This may suggest that ergometrine maleate also possesses a highly stable crystalline form that is preferentially obtained.

In material science and research, controlling the crystalline form of a compound like ergometrine maleate is essential. Different polymorphs could exhibit varied physical properties that would affect research outcomes, particularly in studies involving dissolution or solid-state characterization. The potential for polymorphism, even if not fully characterized, necessitates careful control over manufacturing and storage conditions to prevent spontaneous conversion from a metastable amorphous or crystalline form to a more stable, but potentially less soluble, form. google.com The study of solid-state characteristics, therefore, remains a crucial aspect of research and development for ensuring the quality and consistency of the material.

Future Directions in Ergometrine S Research

Exploration of Novel Enzymatic Pathways and Synthetic Biology Applications

The biosynthesis of ergot alkaloids, including ergometrine, is a complex process involving multiple enzymatic steps. Research into these pathways is uncovering new enzymes and providing opportunities for synthetic biology to optimize production. rsc.orgnih.gov The foundational step in the synthesis of all ergot alkaloids is the condensation of L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP), a reaction catalyzed by the rate-limiting enzyme dimethylallyltryptophan (DMAT) synthase. rsc.org

The core of ergometrine synthesis from D-lysergic acid involves a non-ribosomal peptide synthetase (NRPS) system. rsc.orgresearchgate.net Specifically, the enzyme LPSC, a monomodular NRPS, is responsible for the synthesis of ergometrine. rsc.org This enzyme contains an adenylation (A) domain, a thiolation (T) domain, a condensation (C) domain, and a crucial C-terminal reductase (Red/R) domain that facilitates the reduction of covalently bound D-lysergylalanine to form ergometrine. rsc.orgresearchgate.net The ergot alkaloid synthesis (EAS) gene clusters in fungi like Claviceps purpurea and Claviceps paspali contain the necessary genes, lpsB and lpsC, for ergometrine biosynthesis. mdpi.com

Recent studies have focused on engineering microorganisms to produce ergometrine and its precursors. Synthetic biology techniques are being applied to construct and optimize the EAS pathways in heterologous hosts such as Aspergillus nidulans and Saccharomyces cerevisiae. rsc.org For example, co-expression of the lpsB and lpsC genes in A. nidulans has successfully resulted in the production of ergometrine when the culture is supplied with the lysergic acid substrate. mdpi.com Researchers are also exploring gene knockout strategies to enhance ergometrine yield. In C. paspali, which produces ergometrine alongside other lysergic acid amides like lysergic acid α-hydroxyethylamide (LAH), knocking out the easO and easP genes—believed to be involved in LAH biosynthesis—has been investigated as a method to channel more of the D-lysergic acid precursor towards ergometrine production. mdpi.com These approaches hold promise for developing efficient, industrial-scale "cell factories" for the sustainable production of ergometrine and novel derivatives. rsc.org

Table 1: Key Enzymes and Genes in Ergometrine Biosynthesis

| Enzyme/Gene | Function | Organism(s) of Interest | Citation(s) |

| Dimethylallyltryptophan (DMAT) synthase | Catalyzes the first committed step in ergot alkaloid synthesis. | Claviceps purpurea, Claviceps fusiformis | rsc.org |

| LPSC (Ergonovine Synthetase) | A monomodular NRPS that synthesizes ergometrine from D-lysergic acid and alanine (B10760859). | Claviceps purpurea | rsc.org |

| lpsB, lpsC | Genes encoding the NRPS system for ergometrine synthesis. | Claviceps purpurea, Claviceps paspali | mdpi.com |

| easO, easP | Genes potentially involved in the biosynthesis of by-product lysergic acid amides. | Claviceps paspali | mdpi.com |

| EasH1 | An Fe2+/2-ketoglutarate-dependent dioxygenase involved in converting d-lysergyl tripeptide lactams to ergopeptines. | Claviceps purpurea | nih.gov |

Advanced Computational Modeling and Molecular Dynamics Simulations of Ergometrine (S)-Receptor Interactions

To better understand the pharmacological effects of ergometrine, researchers are increasingly employing advanced computational techniques. researchgate.netnih.gov Molecular dynamics (MD) simulations and in silico screening are powerful tools for investigating the interactions between ergometrine and its biological targets at an atomic level. researchgate.netilmiyanjumanlar.uzmdpi.comchemmethod.comchemmethod.com These methods allow for the prediction of binding affinities and the visualization of the dynamic conformational changes that occur when the drug binds to a receptor. researchgate.netchemmethod.com

MD simulations have been used to study the stability of complexes formed between ergometrine and various proteins. ilmiyanjumanlar.uz For instance, simulations of ergometrine docked with the human BRD4 protein were run to assess the stability of the complex by analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ilmiyanjumanlar.uz Such simulations provide insights into the binding modes and the key amino acid residues involved in the interaction. researchgate.net This computational approach has also been applied to explore ergometrine's potential interactions with other targets, including the papain-like protease (PLpro) of SARS-CoV-2. researchgate.net

Recent research has also used computational models to explore ergometrine's activity at various G-protein-coupled receptors (GPCRs). nih.gov A deep learning framework predicted that ergometrine has a high antagonistic affinity for the 5-HT2A serotonin (B10506) receptor, which aligns with previous reports. nih.gov Furthermore, studies have identified that ergometrine can act as an agonist at human histamine (B1213489) H2 receptors (H2Rs), an interaction that was investigated using both in vitro experiments on human atrial preparations and computational binding studies with recombinant HEK cells. researchgate.netnih.govresearchgate.net These computational approaches are cost-effective and efficient for screening large libraries of compounds and can help prioritize candidates for further experimental validation. researchgate.net

Table 2: Computational Studies of Ergometrine-Receptor Interactions

| Target Receptor/Protein | Computational Method | Key Finding | Citation(s) |

| 5-HT2A Receptor | Deep learning predictive model | Predicted high antagonistic affinity. | nih.gov |

| Histamine H2 Receptor | Recombinant expression system binding assay | Demonstrated binding to human H2Rs. | researchgate.netnih.govresearchgate.net |

| BRD4 Protein | Molecular Dynamics (MD) Simulation | Assessed the stability of the ergometrine-BRD4 complex. | ilmiyanjumanlar.uz |

| SARS-CoV-2 PLpro | Molecular Docking, MD Simulation | Explored as a potential inhibitor binding site. | researchgate.net |

Development of Next-Generation Ergometrine (S) Analogues for Specific Receptor Modulation

Building on the knowledge gained from clinical use and computational studies, there is a growing interest in developing next-generation analogues of ergometrine. The goal is to design molecules with improved specificity for particular receptor subtypes, potentially enhancing therapeutic efficacy while minimizing off-target effects. The structural similarity of ergot alkaloids to neurotransmitters like serotonin allows them to interact with a range of receptors, and modifying the ergoline (B1233604) scaffold can fine-tune these interactions. nih.gov

Analogues such as methylergometrine (also known as methylergonovine) are already in clinical use and serve as a basis for further development. nih.govwikipedia.org Propisergide, the 1-methyl derivative of ergometrine, is another close analogue that has been studied. wikipedia.org

Modern drug discovery efforts leverage computational frameworks to identify and prioritize new candidates. nih.gov For example, deep learning models that integrate molecular image data with protein structural information have been used to screen for compounds that interact with specific pain-associated GPCRs. nih.gov In one such study, both ergometrine and its analogue methylergometrine were identified as potential modulators of multiple GPCRs. nih.gov These in silico approaches can rapidly screen vast libraries of compounds to identify novel scaffolds or derivatives with the desired binding profile, accelerating the discovery of new therapeutic agents. researchgate.netnih.gov This strategy holds the potential to yield new ergometrine-based drugs with tailored activity for applications beyond obstetrics, such as in the treatment of neurological disorders. rsc.org

Q & A

Q. How can Ergometrine Maleate (S) be quantitatively analyzed in pharmaceutical formulations?

Q. What are the stability considerations for Ergometrine Maleate (S) in aqueous solutions?

Methodological Answer:

- pH Sensitivity: Solutions degrade rapidly outside pH 2.7–3.4. Adjust with dilute sulfuric acid or sodium hydroxide during preparation .

- Light Sensitivity: Store in amber glass vials under nitrogen atmosphere to prevent photodegradation. Confirm stability via periodic HPLC analysis .

- Thermal Stability: Lyophilized powder retains >95% potency for 24 months at 4°C, while aqueous solutions degrade within 48 hours at 25°C .

Advanced Research Questions

Q. How can contradictions in clinical efficacy data for Ergometrine Maleate (S) in postpartum hemorrhage be resolved?

Methodological Answer: